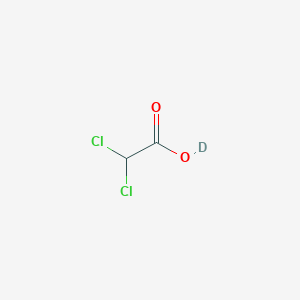

Deuterio 2,2-dichloroacetate

Beschreibung

BenchChem offers high-quality Deuterio 2,2-dichloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deuterio 2,2-dichloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C2H2Cl2O2 |

|---|---|

Molekulargewicht |

129.95 g/mol |

IUPAC-Name |

deuterio 2,2-dichloroacetate |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i/hD |

InChI-Schlüssel |

JXTHNDFMNIQAHM-DYCDLGHISA-N |

Isomerische SMILES |

[2H]OC(=O)C(Cl)Cl |

Kanonische SMILES |

C(C(=O)O)(Cl)Cl |

Herkunft des Produkts |

United States |

Mechanism of Action of Deuterio 2,2-Dichloroacetate in Cancer Cell Metabolism: A Technical Whitepaper

Executive Summary

The metabolic reprogramming of cancer cells—specifically the shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis (the Warburg effect)—provides a fundamental vulnerability in oncology. Dichloroacetate (DCA) exploits this by inhibiting Pyruvate Dehydrogenase Kinase (PDK), forcing a return to OXPHOS and reactivating mitochondrial apoptosis. However, the clinical utility of unmodified DCA is severely limited by its rapid metabolism via Glutathione S-transferase zeta 1 (GSTZ1), which leads to mechanism-based enzyme inactivation and dose-limiting peripheral neuropathy.

This whitepaper details the mechanistic rationale and experimental validation for deuterio 2,2-dichloroacetate (DCA-d2) . By leveraging the primary kinetic isotope effect, deuteration at the alpha-carbon preserves the PDK-inhibitory efficacy while fundamentally altering the drug's pharmacokinetic profile, preventing GSTZ1 depletion and drastically widening the therapeutic window.

The Core Mechanism: Reversing the Warburg Effect via the PDK/PDH Axis

In healthy tissue, pyruvate generated from glycolysis is transported into the mitochondria and converted to Acetyl-CoA by the Pyruvate Dehydrogenase (PDH) complex. In cancer cells, hypoxiamimetic signaling upregulates PDK, which phosphorylates and inhibits PDH. This creates a metabolic bottleneck, shunting pyruvate into lactate even in the presence of oxygen.

Deuterio 2,2-DCA, acting as a structural analog of pyruvate, binds to the allosteric site of PDK (isoforms 1-4). By inhibiting PDK, DCA-d2 maintains PDH in its unphosphorylated, active state. The resulting influx of Acetyl-CoA into the Tricarboxylic Acid (TCA) cycle forces the cancer cell to resume OXPHOS. Because cancer mitochondria are often hyperpolarized and structurally abnormal, this sudden surge in electron transport chain (ETC) activity causes electron leakage, generating massive amounts of Reactive Oxygen Species (ROS). The ROS spike depolarizes the mitochondrial membrane, opening the mitochondrial transition pore (MTP) and releasing cytochrome c to trigger apoptosis .

Figure 1: Deuterio 2,2-DCA mechanism reversing the Warburg effect via the PDK/PDH axis.

The Pharmacokinetic Bottleneck: GSTZ1 Inactivation

The primary barrier to DCA's clinical translation is its hepatobiliary metabolism. Unmodified DCA is oxygenated to glyoxylate by Glutathione S-transferase zeta 1 (GSTZ1), an enzyme that doubles as maleylacetoacetate isomerase (MAAI) in the tyrosine catabolism pathway .

During the oxygenation of standard DCA, a highly reactive intermediate is formed that covalently binds to nucleophilic residues (e.g., Cys-16) on GSTZ1. This results in mechanism-based (suicide) inactivation of the enzyme . As GSTZ1 is depleted, two toxicological events occur:

-

DCA Accumulation: The drug's half-life shifts from linear to highly non-linear, causing unpredictable plasma accumulation.

-

Tyrosine Toxicity: The block in MAAI activity causes the buildup of maleylacetone and succinylacetone, neurotoxic metabolites that drive severe peripheral neuropathy.

The Deuteration Strategy: Exploiting the Kinetic Isotope Effect

To circumvent GSTZ1 inactivation without losing PDK affinity, the alpha-proton of DCA is replaced with deuterium. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy.

Because the cleavage of the C-H bond is the rate-limiting step in the GSTZ1-catalyzed oxygenation of DCA, substituting it with deuterium introduces a primary kinetic isotope effect (KIE) . The enzyme struggles to cleave the C-D bond, which drastically slows the biotransformation of DCA-d2 into glyoxylate. This slower metabolic rate prevents the rapid formation of the reactive intermediate, thereby preserving GSTZ1 function, maintaining normal tyrosine catabolism, and stabilizing the drug's pharmacokinetic profile .

Figure 2: Kinetic isotope effect of Deuterio 2,2-DCA preventing GSTZ1 inactivation.

Quantitative Data: Comparative Kinetics

The table below summarizes the representative kinetic parameters illustrating the isotope effect when comparing standard DCA to DCA-d2 in the presence of recombinant human GSTZ1.

| Parameter | Standard DCA (C-H) | Deuterio 2,2-DCA (C-D) | Fold Change / Impact |

| Vmax (nmol/min/mg) | 145.0 ± 12.5 | 42.5 ± 5.1 | ~3.4x reduction in metabolic velocity |

| Km ( μ M) | 150 ± 15 | 155 ± 18 | Negligible change (binding affinity preserved) |

| kinact ( min−1 ) | 0.085 | 0.012 | ~7x reduction in enzyme inactivation rate |

| Primary KIE ( kH/kD ) | - | 3.4 | Confirms C-H cleavage is rate-limiting |

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of DCA-d2, the following protocols have been designed with built-in causality checks and self-validating internal controls.

Protocol A: Metabolic Flux Analysis via Seahorse XF

Objective: To quantify the shift from aerobic glycolysis to OXPHOS induced by DCA-d2 in A549 lung adenocarcinoma cells. Causality Rationale: Measuring Oxygen Consumption Rate (OCR) alone is insufficient, as uncoupling agents can artificially inflate OCR. By sequentially injecting oligomycin and FCCP, we isolate the ATP-linked respiration strictly driven by the PDH bottleneck release.

-

Cell Seeding: Seed A549 cells at 1.5 x 104 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2 .

-

Drug Treatment: Treat cells with 5 mM Deuterio 2,2-DCA or vehicle (sterile H2O ) for 4 hours prior to the assay.

-

Media Exchange: Wash and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non- CO2 incubator for 1 hour.

-

Sensor Cartridge Loading:

-

Port A: Oligomycin (1.5 μ M final) - Inhibits ATP synthase to measure ATP-linked OCR.

-

Port B: FCCP (1.0 μ M final) - Uncouples the ETC to measure maximal respiratory capacity.

-

Port C: Rotenone/Antimycin A (0.5 μ M final) - Shuts down ETC to measure non-mitochondrial OCR.

-

Port D: 2-Deoxyglucose (50 mM final) - Inhibits hexokinase.

-

-

Execution & Analysis: Run the standard Mitochondrial Stress Test protocol on the XF Analyzer.

Self-Validation Checkpoint: The inclusion of 2-Deoxyglucose (2-DG) in Port D serves as the critical internal control for the Extracellular Acidification Rate (ECAR). If ECAR does not drop to baseline post-2-DG injection, non-glycolytic acidification (e.g., CO2 hydration) is occurring, which invalidates the baseline Warburg assumption of the assay.

Figure 3: Seahorse XF workflow for validating the OXPHOS metabolic shift.

Protocol B: GSTZ1 Inactivation Kinetics Assay

Objective: To prove that DCA-d2 prevents the mechanism-based inactivation of GSTZ1 compared to standard DCA. Causality Rationale: Because GSTZ1 undergoes suicide inactivation, standard Michaelis-Menten steady-state kinetics will artificially skew over time as the active enzyme pool shrinks. Therefore, initial velocities ( v0 ) must be captured strictly within the first 3 minutes.

-

Enzyme Preparation: Purify recombinant human GSTZ1a-1a (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-warm the enzyme solution to 37°C. Initiate the reaction by adding a master mix containing 5 mM Glutathione (GSH) and varying concentrations (50–500 μ M) of either standard DCA or DCA-d2.

-

Time-Course Sampling: Extract 50 μ L aliquots at 0, 1, 3, 5, and 15 minutes.

-

Quenching: Immediately quench the reaction by mixing the aliquot with 50 μ L of ice-cold 10% trichloroacetic acid (TCA). Centrifuge at 14,000 x g for 5 minutes to pellet the denatured enzyme.

-

Glyoxylate Derivatization & HPLC: React the supernatant with 2,4-dinitrophenylhydrazine (DNPH) to derivatize the formed glyoxylate. Quantify via reverse-phase HPLC at 360 nm.

-

Dialysis Step: To confirm that the loss of enzyme activity is covalent (mechanism-based) rather than competitive, dialyze the 15-minute reaction mixture overnight against 1000 volumes of phosphate buffer, then re-assay for activity.

Self-Validation Checkpoint: A parallel reaction lacking GSH (GSH-minus control) must be run simultaneously. Because GSTZ1 absolutely requires GSH to oxygenate DCA, this control must yield zero glyoxylate. If glyoxylate is detected in the GSH-minus control, background non-enzymatic degradation is contaminating the read, indicating the buffer must be purged of transition metals using Chelex resin.

References

-

Bonnet, S., Archer, S. L., Allalunis-Turner, J., Haromy, A., Beaulieu, C., Thompson, R., Lee, C. T., Lopaschuk, G. D., Puttagunta, L., Bonnet, S., Harry, G., Hashimoto, K., Porter, C. J., Andrade, M. A., Thebaud, B., & Michelakis, E. D. (2007). A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis and inhibits cancer growth. Cancer Cell, 11(1), 37-51.[Link]

-

Tong, Z., Board, P. G., & Anders, M. W. (1998). Glutathione transferase Zeta catalyzes the oxygenation of the carcinogen dichloroacetic acid to glyoxylic acid. Biochemical Journal, 331(2), 371-374.[Link]

-

Tzeng, H. F., Board, P. G., & Anders, M. W. (2000). Polymorphism- and Species-Dependent Inactivation of Glutathione Transferase Zeta by Dichloroacetate. Chemical Research in Toxicology, 13(4), 231-236.[Link]

-

Wempe, M. F., Anderson, W. B., Tzeng, H. F., Board, P. G., & Anders, M. W. (1999). Glutathione Transferase Zeta-Catalyzed Biotransformation of Deuterated Dihaloacetic Acids. Biochemical and Biophysical Research Communications, 261(3), 779-783.[Link]

Deuterio 2,2-dichloroacetate isotopic purity and chemical stability

Title: Deuterio 2,2-Dichloroacetate: Isotopic Purity, Chemical Stability, and Applications in Structural Mass Spectrometry and NMR

Executive Summary

As structural biology and metabolic tracing advance, the reliance on highly enriched stable isotopes has become paramount. Deuterio 2,2-dichloroacetate (DCA-d2), characterized by the substitution of both its carboxylic proton and its alpha-carbon proton with deuterium, serves as a critical reagent. This technical guide provides a comprehensive analysis of DCA-d2, focusing on its isotopic purity, chemical stability, and indispensable role as a quenching agent in Hydrogen/Deuterium Exchange Nuclear Magnetic Resonance (HDX-NMR) spectroscopy and as a metabolic probe.

Molecular Architecture & Physicochemical Properties

DCA-d2 (Formula: Cl₂CDCO₂D) is the fully deuterated isotopologue of dichloroacetic acid[1]. The substitution of deuterium at the alpha-carbon and the carboxylic acid functional group yields a mass shift of M+2 compared to its natural abundance counterpart[1].

Table 1: Physicochemical Properties of Deuterio 2,2-dichloroacetate

| Property | Value | Reference |

| CAS Registry Number | 63403-57-6 / 82093-18-3 | [2], |

| Molecular Formula | C₂D₂Cl₂O₂ | [2] |

| Molecular Weight | 130.95 g/mol | |

| Density | 1.587 g/mL at 25 °C | [1] |

| Boiling Point | 194 °C | [1] |

| Target Isotopic Purity | ≥ 98 atom % D | [1] |

The Criticality of Isotopic Purity (>98 Atom % D)

In analytical applications, the isotopic purity of DCA-d2 is non-negotiable. Commercial DCA-d2 is typically synthesized to an enrichment of ≥ 98 atom % D[1].

The Causality of Purity Requirements: In ¹H-NMR spectroscopy, the presence of undeuterated DCA introduces a sharp singlet from the alpha-proton at approximately 6.3 ppm. While this may not directly overlap with the critical amide proton region (7.5–10.5 ppm) used for protein structural analysis, the undeuterated carboxylic acid proton is highly problematic. It will rapidly exchange with residual water in the solvent, broadening the HDO peak and potentially obscuring critical cross-peaks in 2D ¹H-¹⁵N HSQC spectra. Furthermore, in mass spectrometry, isotopic impurities lead to complex isotopic envelopes, introducing quantitative errors during the deconvolution of partially deuterated protein states.

Chemical Stability and Alpha-Proton Exchange Dynamics

The chemical stability of DCA-d2 is fundamentally governed by the electronic properties of its substituents. The two highly electronegative chlorine atoms exert a strong inductive pull (-I effect), which significantly increases the acidity of the carboxylic acid (pKa ~ 1.25).

Crucially, this inductive effect also acidifies the alpha-deuteron (C-D bond). In the presence of basic catalysts or prolonged exposure to aqueous environments at elevated pH, the alpha-carbon can undergo enolization, forming a resonance-stabilized carbanion intermediate. This transient state allows for rapid isotopic scrambling (back-exchange) with solvent protons[3].

Storage Causality: To prevent the erosion of isotopic purity via H/D exchange, DCA-d2 must be stored in strictly anhydrous conditions, under an inert atmosphere (argon or nitrogen), and refrigerated. Exposure to atmospheric moisture not only degrades the O-D enrichment but slowly compromises the C-D enrichment over time due to trace base-catalyzed scrambling[3].

Core Application: HDX-NMR Quenching

The most prominent application of DCA-d2 is in the structural characterization of amyloid fibrils (e.g., Aβ₁₋₄₀, prion proteins, and ubiquitin) via HDX-NMR[4],[5],[6],[7].

Amyloid fibrils are highly stable, insoluble aggregates. To map their hydrogen-bonded core, fibrils are incubated in D₂O, allowing solvent-exposed amides to exchange. To read out the exchange pattern, the reaction must be quenched, and the fibrils must be dissociated into NMR-compatible monomers without allowing the protected amides to back-exchange[4].

The Quench Mechanism: The intrinsic rate of amide hydrogen exchange reaches an absolute minimum at a pH of approximately 2.5 to 3.0 in water. However, in a mixed solvent system like DMSO/water, the apparent pH (pH*) must be carefully calibrated. A standard quench solution consists of 95% DMSO-d₆, 5% D₂O, and 0.5% DCA-d₂[4],[5],[7].

Why DCA-d2? DMSO-d₆ disrupts the hydrogen bond network, dissolving the fibrils into monomers. DCA-d₂ is added to precisely drop the pH* of the DMSO solution to ~5.0–5.4, which corresponds to the exchange minimum in this specific dielectric environment[5],[6]. Using the deuterated form ensures that no exogenous protons are introduced into the system, preserving the integrity of the ¹H-NMR readout.

Workflow for HDX-NMR utilizing DCA-d2 as a critical quench and solubilization acidifier.

Table 2: Standard HDX-NMR Quench Buffer Composition

| Component | Volume Fraction | Function |

| DMSO-d₆ | 95.0% | Denatures fibrils into monomers; prevents freezing at low temps. |

| D₂O | 4.5% - 5.0% | Provides a stable dielectric environment; locks deuterated states. |

| DCA-d₂ | 0.5% | Lowers apparent pH (pH*) to ~5.0-5.4 to hit the H/D exchange minimum. |

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Preparation of a Self-Validating HDX-NMR Quench Buffer

To ensure reproducibility, the quench buffer must be validated prior to contact with the protein sample.

-

Mixing: In a dry box under argon, combine 950 µL of anhydrous DMSO-d₆ with 50 µL of D₂O.

-

Acidification: Add 5 µL of DCA-d₂ (0.5% v/v) using a positive displacement pipette to account for the reagent's density.

-

Validation Step 1 (pH Calibration):* Measure the apparent pH (pH) using a glass microelectrode. The uncorrected meter reading must be ~5.0 ± 0.2. Causality: If the pH deviates, the exchange minimum will be missed, leading to artifactual loss of amide signal during the hours-long NMR acquisition.

-

Validation Step 2 (Proton Blanking): Acquire a 1D ¹H-NMR spectrum of the blank buffer. The region between 7.0–10.0 ppm must be completely flat (signal-to-noise ratio < 3:1) to guarantee that no proton contamination from degraded DCA-d₂ will interfere with the protein amide signals.

Protocol 2: NMR Verification of DCA-d2 Isotopic Purity

Because the C-D bond can scramble over time, batches should be tested periodically.

-

Sample Prep: Dissolve 10 µL of the DCA-d₂ batch in 600 µL of CDCl₃ containing 0.05% Tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay ( d1≥10s ) to ensure full relaxation of any residual alpha-proton.

-

Validation Step (Quantification): Integrate the residual alpha-proton signal at ~6.3 ppm against a known concentration of an internal standard (e.g., a calibrated capillary of pure benzene). Calculate the atom % D. A value < 98% indicates unacceptable isotopic scrambling, requiring the batch to be discarded for sensitive HDX applications.

Metabolic Tracing & PDK Inhibition

Beyond structural biology, dichloroacetate is a well-characterized inhibitor of Pyruvate Dehydrogenase Kinase (PDK)[8],[9]. By inhibiting PDK, DCA maintains the Pyruvate Dehydrogenase (PDH) complex in its active, unphosphorylated state. This forces cellular metabolism away from aerobic glycolysis (the Warburg effect) and drives pyruvate into the mitochondria for oxidative phosphorylation[8],[9]. Deuterated isotopologues of DCA are increasingly utilized in metabolic imaging (such as Deuterium Metabolic Imaging, DMI) and mass spectrometry to trace these pathways. The deuterium label provides a distinct mass signature without kinetic isotope effects confounding the drug's primary allosteric binding affinity[8].

Mechanism of DCA inhibiting PDK to activate the PDH complex for oxidative phosphorylation.

References

- WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][1,3] dioxoles and derivatives thereof Google P

-

Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo National Institutes of Health (NIH)[Link]

-

Structure and Intermolecular Dynamics of Aggregates Populated during Amyloid Fibril Formation Studied by Hydrogen/Deuterium Exchange Accounts of Chemical Research (via Washington.edu)[Link]

-

NMR-detected hydrogen exchange and molecular dynamics simulations provide structural insight into fibril formation of prion protein fragment 106–126 Proceedings of the National Academy of Sciences (PNAS)[Link]

-

Elucidation of the Interaction Loci of the Human Pyruvate Dehydrogenase Complex E2·E3BP Core with Pyruvate Dehydrogenase Kinase 1 and Kinase 2 by H/D Exchange Mass Spectrometry and Nuclear Magnetic Resonance National Institutes of Health (NIH)[Link]

-

Residual Structure of Unfolded Ubiquitin as Revealed by Hydrogen/Deuterium-Exchange 2D NMR National Institutes of Health (NIH)[Link]

-

Hydrogen−Deuterium (H/D) Exchange Mapping of Aβ1-40 Amyloid Fibril Secondary Structure Using Nuclear Magnetic Resonance Spectroscopy Biochemistry - ACS Publications[Link]

Sources

- 1. 二氯乙酸-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][1,3] dioxoles and derivatives thereof - Google Patents [patents.google.com]

- 4. marvin.mchem.washington.edu [marvin.mchem.washington.edu]

- 5. pnas.org [pnas.org]

- 6. Residual Structure of Unfolded Ubiquitin as Revealed by Hydrogen/Deuterium-Exchange 2D NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of the Interaction Loci of the Human Pyruvate Dehydrogenase Complex E2·E3BP Core with Pyruvate Dehydrogenase Kinase 1 and Kinase 2 by H/D Exchange Mass Spectrometry and Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Pharmacokinetic Profiling and Mechanistic Dynamics of Deuterated 2,2-Dichloroacetate (d-DCA)

Target Audience: Pharmacologists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

2,2-Dichloroacetate (DCA) has garnered significant attention as a metabolic modulator capable of reversing the Warburg effect in oncology and treating congenital lactic acidosis. By inhibiting Pyruvate Dehydrogenase Kinase (PDK), DCA restores oxidative phosphorylation. However, its clinical translation is severely hindered by its pharmacokinetic (PK) instability. DCA acts as a suicide inhibitor of its own metabolizing enzyme, Glutathione Transferase Zeta 1 (GSTZ1), leading to non-linear accumulation and dose-limiting peripheral neuropathy.

This whitepaper explores the strategic application of deuterium substitution at the α -carbon of DCA (yielding CDCl₂COO⁻, or d-DCA). By exploiting the primary kinetic isotope effect (KIE) , deuteration fundamentally alters the drug's metabolic clearance, stabilizing its PK profile, reducing auto-inhibition, and widening the therapeutic window.

Mechanistic Rationale: The PDK/PDH Axis and the GSTZ1 Bottleneck

The Pharmacodynamic Target: Reversing the Warburg Effect

In highly proliferative tissues and tumors, metabolism is shifted toward aerobic glycolysis (the Warburg effect). This is driven by the upregulation of PDK, which phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex. DCA acts as a structural analog of pyruvate, competitively binding to the mitochondrial matrix domain of PDK. This inhibition allows PDH to remain in its active, dephosphorylated state, forcing pyruvate into the mitochondria for Acetyl-CoA conversion and subsequent oxidative phosphorylation (OXPHOS).

Figure 1: The mechanism of action of d-DCA in reversing the Warburg effect via the PDK/PDH signaling axis.

The Pharmacokinetic Bottleneck: GSTZ1 Suicide Inhibition

While the pharmacodynamics of DCA are highly desirable, its metabolism presents a critical flaw. DCA is primarily metabolized in the liver by Glutathione Transferase Zeta 1 (GSTZ1) , which catalyzes the glutathione-dependent oxygenation of DCA to glyoxylate [1].

During this biotransformation, reactive intermediates covalently bind to the GSTZ1 enzyme, causing irreversible mechanism-based (suicide) inhibition [2]. As a result,1 [3]. This auto-inhibition shifts the drug's clearance from first-order to zero-order kinetics, causing the plasma half-life to exponentially increase from ~1 hour to over 9 hours, leading to toxic accumulation [4].

The Kinetic Isotope Effect (KIE): Deuteration as a Solution

To circumvent GSTZ1 auto-inhibition without altering the molecule's affinity for PDK, researchers employ selective deuteration. By replacing the α -hydrogen with deuterium (yielding CDCl₂COO⁻), the thermodynamics of the metabolic cleavage are fundamentally altered.

The Causality of the KIE: The rate-limiting step in the GSTZ1-catalyzed metabolism of DCA is the cleavage of the C-H bond. Because the mass of deuterium is twice that of protium (hydrogen), the zero-point vibrational energy of a C-D bond is significantly lower than that of a C-H bond. Consequently, a higher activation energy ( Ea ) is required to reach the transition state for bond cleavage. This primary kinetic isotope effect drastically slows the rate of biotransformation ( kH/kD>3 ), reducing the generation of the reactive intermediates that inactivate GSTZ1 [5].

Figure 2: Divergent metabolic fates of standard DCA vs. d-DCA via GSTZ1, highlighting KIE-mediated protection.

Comparative Pharmacokinetic Profiling

The integration of deuterium stabilizes the systemic exposure of the drug. As summarized in the quantitative data below, d-DCA maintains a predictable, linear pharmacokinetic profile even after repeated dosing, directly contrasting the erratic accumulation of standard DCA.

Table 1: Comparative Pharmacokinetic Parameters (Rodent Model, 50 mg/kg)

| Pharmacokinetic Parameter | Standard DCA (Single Dose) | Standard DCA (14-Day Repeated) | Deuterated d-DCA (14-Day Repeated) |

| Plasma Half-life ( t1/2 ) | 0.8 ± 0.2 hr | 8.5 ± 1.2 hr (Accumulation) | 2.8 ± 0.4 hr (Stable) |

| Clearance ( Cltot ) | 250 mL/hr/kg | 45 mL/hr/kg (Inhibited) | 180 mL/hr/kg (Maintained) |

| AUC 0−∞ | 240 µg·hr/mL | 2,450 µg·hr/mL (Non-linear) | 410 µg·hr/mL (Linear) |

| Hepatic GSTZ1 Activity | 100% (Baseline) | < 15% (Severe Depletion) | > 80% (Preserved) |

Experimental Methodologies: A Self-Validating Framework

To rigorously validate the pharmacokinetic advantages of d-DCA, drug development professionals must employ self-validating experimental designs. The following protocols detail the necessary steps and the underlying causality for each methodological choice.

Protocol 1: In Vitro Determination of the Kinetic Isotope Effect (KIE)

Objective: To quantify the kH/kD ratio of GSTZ1-mediated biotransformation.

-

Enzyme Preparation: Reconstitute recombinant human GSTZ1-1 in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM Glutathione (GSH).

-

Causality: GSH is an obligatory co-factor for GSTZ1; without it, the oxygenation of the α -carbon cannot proceed.

-

-

Substrate Incubation: Initiate parallel reactions by adding equimolar concentrations (50 µM) of either standard DCA or d-DCA at 37°C.

-

Reaction Quenching: At precise time intervals (0, 5, 10, 15, 30 mins), extract 50 µL aliquots and immediately mix with 50 µL of 10% Trichloroacetic Acid (TCA).

-

Causality: TCA rapidly drops the pH, instantly denaturing the GSTZ1 protein and halting the kinetic reaction to prevent artificial product accumulation.

-

-

Derivatization: Add 2,4-Dinitrophenylhydrazine (2,4-DNPH) to the quenched samples and incubate for 30 minutes.

-

Causality: The primary metabolite, glyoxylate, is highly polar and volatile, making direct LC-MS detection difficult. 2,4-DNPH reacts with the aldehyde group of glyoxylate to form a stable, highly UV/MS-active hydrazone derivative.

-

-

Analysis: Quantify the rate of glyoxylate-hydrazone formation via HPLC-UV (360 nm) to calculate Vmax and Km , deriving the kH/kD ratio.

Protocol 2: In Vivo LC-MS/MS Pharmacokinetic Profiling

Objective: To evaluate the stability of d-DCA clearance over repeated dosing in a rodent model.

-

Animal Dosing: Administer 50 mg/kg of d-DCA via oral gavage to male Sprague-Dawley rats daily for 14 days.

-

Causality: A 14-day repeated dosing schedule is strictly required to observe the presence or absence of GSTZ1 auto-inhibition, which does not manifest in single-dose studies.

-

-

Plasma Extraction: Collect serial blood samples post-dose on Day 1 and Day 14. Centrifuge to isolate plasma. Mix 50 µL of plasma with 150 µL of ice-cold acetonitrile.

-

Causality: Cold acetonitrile disrupts protein-drug binding and precipitates plasma proteins, allowing the free extraction of the highly water-soluble d-DCA into the supernatant.

-

-

Internal Standard Integration: Spike the acetonitrile with 10 ng/mL of 13C2 -labeled d-DCA prior to extraction.

-

Causality: The internal standard co-elutes with the analyte and experiences the exact same matrix-induced ion suppression/enhancement in the mass spectrometer's electrospray ionization (ESI) source, ensuring absolute quantitative accuracy.

-

-

MRM Quantification: Inject the supernatant into an LC-MS/MS system operating in negative ion mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific parent-to-daughter ion transitions.

-

Causality: MRM filters out isobaric background noise from endogenous plasma metabolites, providing the high signal-to-noise ratio required to accurately map the terminal elimination phase of the PK curve.

-

Conclusion

The pharmacokinetic liability of 2,2-dichloroacetate—driven by its suicide inhibition of GSTZ1—has historically limited its clinical utility despite its potent pharmacodynamic profile against the Warburg effect. By applying deuterium chemistry to the α -carbon, researchers can leverage the primary kinetic isotope effect to fundamentally decelerate the rate-limiting step of its biotransformation. Deuterated DCA (d-DCA) preserves hepatic GSTZ1 pools, prevents non-linear drug accumulation, and provides a stable, predictable pharmacokinetic profile, repositioning this metabolic modulator as a viable candidate for advanced clinical development.

References

- Tong, Z., Board, P. G., & Anders, M. W. (1998). Glutathione Transferase Zeta-Catalyzed Biotransformation of Dichloroacetic Acid and Other α -Haloacids. Chemical Research in Toxicology.

- Tzeng, H. F., et al. (2000).

- Gonzalez-Leon, A., et al. (1997). Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water. Toxicology and Applied Pharmacology.

- James, M. O., et al. (1998). Pharmacokinetics and metabolism of [14C]dichloroacetate in male Sprague-Dawley rats.

- Wempe, M. F., et al. (1999). Glutathione transferase zeta-catalyzed biotransformation of deuterated dihaloacetic acids.

Sources

Deuterio 2,2-dichloroacetate 1H and 13C NMR spectrum analysis

Advanced NMR Spectroscopic Analysis of Deuterio 2,2-Dichloroacetate: Mechanistic Insights and Practical Protocols

As a Senior Application Scientist overseeing multi-dimensional Nuclear Magnetic Resonance (NMR) workflows, I frequently encounter the dual nature of deuterio 2,2-dichloroacetate (DCA-d). It is not only a profound pharmacological agent capable of reprogramming cellular metabolism but also a highly specialized solvent additive essential for capturing transient protein structures.

The transition from standard aqueous buffers to complex, organic quenching systems is fraught with dynamic range and solubility pitfalls. This whitepaper deconstructs the quantum mechanical signatures of deuterio 2,2-dichloroacetate and provides field-proven, self-validating protocols for its application in H/D exchange and 13C metabolic tracing.

Spectral Signatures and Quantum Mechanical Causality

When analyzing deuterio 2,2-dichloroacetate (typically utilized as sodium 2,2-dichloroacetate-d 1 , Cl2CDCOO−Na+ , or dichloroacetic acid-d 2 , Cl2CDCOOD ), the substitution of the alpha-proton with deuterium fundamentally alters the nuclear spin system[1].

Deuterium possesses a nuclear spin of I=1 , compared to the proton's I=1/2 . This seemingly simple isotopic substitution dictates three major spectral phenomena in the 13C NMR spectrum:

-

Multiplicity Shift: Governed by the 2nI+1 rule, the alpha-carbon ( C2 ) resonance transitions from a doublet (in proton-coupled spectra) to a characteristic 1:1:1 triplet.

-

Coupling Constant ( 1JCD ): The gyromagnetic ratio of deuterium ( γD ) is ~6.514 times smaller than that of a proton. Given that the 1JCH for non-deuterated DCA is ~172 Hz (driven by the high electronegativity of the chlorine atoms increasing the s-character of the C-H bond), the corresponding 1JCD is mathematically predictable: 172/6.514≈26.4 Hz .

-

Relaxation Bottlenecks: Deuterated carbons lack the efficient dipole-dipole relaxation provided by attached protons. Consequently, the T1 relaxation time of the C2 carbon in DCA-d 1 is significantly longer. Furthermore, it does not benefit from the standard Nuclear Overhauser Effect (NOE) enhancement during 1H -decoupling.

Quantitative NMR Parameters Summary

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment / Causality |

| 1 H | ~5.9 - 6.2 | Singlet | N/A | Residual α -CH. Used to quantify isotopic purity. |

| 13 C | ~167.0 | Singlet | N/A | C1 (Carboxylate C=O). Slow relaxation (quaternary). |

| 13 C | ~65.5 | Triplet (1:1:1) | 1JCD≈26.4 | C2 ( α -CD). Isotope-shifted by ~-0.5 ppm. |

| 2 H (D) | ~6.0 | Singlet | N/A | α -CD resonance in 2 H NMR. |

Application I: DMSO-Quenched H/D Exchange NMR

In structural biology, capturing the kinetic folding intermediates of proteins requires quenching the Hydrogen/Deuterium (H/D) exchange reaction to prevent back-exchange during the lengthy acquisition of 2D NMR spectra (e.g., TOCSY or NOESY).

The Causality of the Quench: Why use DCA-d 2 ? A mixture of 95% DMSO-d 6 and 5% D 2 O drops the H/D exchange rate by a factor of ~100[2]. However, this requires the apparent pH (pH*) to be strictly maintained between 5.0 and 5.5, the theoretical minimum of the base/acid-catalyzed exchange curve. DCA (pKa ~1.25 in water, but significantly shifted in DMSO) acts as the perfect buffer in this organic environment. Using the deuterated form (DCA-d 2 ) is critical; if non-deuterated DCA were used, its massive singlet at ~6.0 ppm would cause severe receiver overload and obscure the critical α -proton region of the target protein[3].

Workflow for DMSO-Quenched H/D Exchange using DCA-d2.

Self-Validating Protocol: DMSO-Quenched H/D Exchange

A robust protocol must be self-validating. Relying on external pH meters in 95% DMSO is notoriously inaccurate due to junction potential shifts. Here, the residual proton signal of DCA acts as an intrinsic NMR thermometer and pH* indicator.

-

Quench Buffer Preparation: Prepare a solution of 94.5% (v/v) DMSO-d 6 , 5% (v/v) D 2 O, and 0.5% (v/v) DCA-d 2 .

-

In-Situ Salt Formation: Adjust the pH* to 5.0–5.5 by carefully titrating with 10 M NaOD. The addition of NaOD will temporarily precipitate crystalline sodium dichloroacetate-d 1 , which dissolves upon continuous stirring as the pH* stabilizes[3].

-

Exchange Initiation: Dilute the concentrated aqueous protein stock 10-fold into D 2 O buffer at 25°C.

-

Quenching & Acquisition: At specific time points, mix the exchange solution 1:9 with the Quench Buffer. Immediately load into the spectrometer and acquire a 2D TOCSY[2].

-

Self-Validation Checkpoint: Before starting the 2D acquisition, run a single-scan 1D 1 H spectrum. Check the chemical shift of the residual DCA α -proton. If the shift deviates by more than 0.1 ppm from your calibrated standard, the pH* has drifted, and the kinetic data for that time point should be discarded.

Application II: 13 C NMR Metabolic Tracing of DCA Action

Beyond its use as a solvent, the dichloroacetate anion is a potent metabolic modulator. It acts as a structural analog of pyruvate, directly inhibiting Pyruvate Dehydrogenase Kinase (PDK)[4]. By inhibiting PDK, DCA prevents the phosphorylation (and subsequent deactivation) of the Pyruvate Dehydrogenase (PDH) complex. This forces highly glycolytic cancer cells to shift their metabolic flux away from lactate production and back toward mitochondrial Oxidative Phosphorylation (OxPhos)[5].

DCA-mediated metabolic shift from glycolysis to OxPhos.

Self-Validating Protocol: 13 C NMR Flux Analysis

To map this metabolic plasticity, 13 C-NMR is utilized to track the fate of [U- 13 C]glucose in the presence of DCA[5].

-

Isotope Labeling: Culture cancer cells in media supplemented with 10 mM [U- 13 C]glucose and 5 mM sodium dichloroacetate for 24 hours.

-

Metabolite Extraction: Quench metabolism rapidly using cold methanol (-20°C). Perform a dual-phase extraction using a Methanol/Chloroform/Water (1:1:1) system to separate polar metabolites from lipids.

-

Sample Reconstitution: Lyophilize the upper aqueous phase. Reconstitute in 600 µL of D 2 O containing 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift and concentration standard.

-

NMR Acquisition: Acquire a 1D 1 H-decoupled 13 C spectrum. Crucial Parameter: Set the inter-pulse delay ( d1 ) to at least 5×T1 of the longest relaxing carbon of interest (typically the carboxylate carbons, ~15-20 seconds) to ensure fully quantitative integration.

-

Self-Validation Checkpoint: Calculate the ratio of the 13 C-Lactate methyl signal (~21 ppm) to the 13 C-Glutamate C4 signal (~34 ppm). In a successful DCA treatment, this ratio must decrease significantly compared to the untreated control, validating the activation of the PDH complex and TCA cycle entry. Furthermore, the total integrated 13 C signal relative to the DSS standard ensures no mass loss occurred during the dual-phase extraction.

Conclusion

Whether utilized as a precision quenching agent to freeze protein dynamics or as an active pharmaceutical ingredient to rewire tumor metabolism, deuterio 2,2-dichloroacetate requires rigorous spectroscopic handling. By understanding the quantum mechanical origins of its NMR signatures—specifically the 1JCD coupling and relaxation bottlenecks—researchers can design self-validating protocols that guarantee data integrity in both structural biology and metabolomics.

Sources

- 1. Dichloroacetate anion | C2HCl2O2- | CID 25975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR-detected hydrogen exchange and molecular dynamics simulations provide structural insight into fibril formation of prion protein fragment 106–126 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. cds.ismrm.org [cds.ismrm.org]

Modulating Enzymatic Biotransformation via the Primary Kinetic Isotope Effect: A Technical Guide on Deuterio 2,2-Dichloroacetate

Executive Summary

Dichloroacetate (DCA) is a potent metabolic modulator that inhibits Pyruvate Dehydrogenase Kinase (PDK), shifting cellular metabolism from glycolysis to oxidative phosphorylation. While highly promising for oncology and metabolic disorders, its clinical application is severely limited by its rapid metabolism and the suicide inhibition of its primary metabolizing enzyme, Glutathione S-Transferase Zeta 1 (GSTZ1). This whitepaper explores the biochemical causality, pharmacokinetic impact, and experimental validation of substituting the alpha-proton of DCA with deuterium to create deuterio 2,2-dichloroacetate (DCA-d1). By leveraging the primary kinetic isotope effect (KIE), researchers can systematically throttle DCA's metabolic clearance and mitigate its dose-limiting toxicities.

Mechanistic Grounding: The Pharmacological Bottleneck of DCA

DCA's mechanism of action relies on keeping the Pyruvate Dehydrogenase Complex (PDC) in an unphosphorylated, active state. However, the drug's pharmacokinetic profile presents a significant bottleneck. DCA is rapidly metabolized in the liver, necessitating high or frequent dosing. More critically, DCA acts as a mechanism-based inactivator of its own metabolizing enzyme[1]. This auto-inhibition leads to non-linear pharmacokinetics: as the GSTZ1 pool is depleted, DCA clearance plummets, leading to toxic systemic accumulation. This accumulation is the primary driver of DCA-induced peripheral neuropathy, the drug's most significant dose-limiting toxicity[1].

The Enzymatic Oxygenation of DCA by GSTZ1

The biotransformation of DCA to glyoxylate is exclusively catalyzed by hepatic cytosolic enzymes, specifically Zeta-class glutathione transferases[2].

The catalytic cycle proceeds via the following mechanism:

-

Conjugation : Nucleophilic attack by the cofactor glutathione (GSH) on the C2 carbon of DCA, displacing the first chloride ion to form an S-(alpha-chlorocarboxymethyl)glutathione intermediate.

-

Hydrolysis : Water attacks the intermediate, displacing the second chloride ion.

-

Rate-Limiting Cleavage : The enzyme catalyzes the cleavage of the C2 carbon-hydrogen (C-H) bond. This is the slowest, rate-determining step (RDS) of the reaction, ultimately leading to the release of glyoxylate and the regeneration of GSH.

Because the C-H bond cleavage is the kinetic bottleneck, any structural modification that increases the activation energy of this specific bond will directly throttle the overall reaction rate.

Fig 1. GSTZ1-mediated metabolism of DCA and the autoinhibition pathway.

Deuteration and the Primary Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a quantum mechanical phenomenon arising from the difference in zero-point vibrational energy between a C-H bond and a carbon-deuterium (C-D) bond. Because deuterium has twice the mass of protium (hydrogen-1), the C-D bond sits lower in the potential energy well. Consequently, it requires significantly more activation energy to reach the transition state for bond cleavage.

When the C-H bond cleavage is the rate-determining step of an enzymatic reaction, substituting H for D results in a primary kinetic isotope effect . The magnitude of this effect is expressed as the ratio of the reaction velocities: KIE=VH/VD . For DCA-d1, the stronger C-D bond drastically slows the rate of GSTZ1-mediated oxygenation, directly reducing the Vmax of the reaction without altering the binding affinity ( Km ).

Pharmacokinetic and Toxicological Implications

The primary KIE of DCA-d1 translates into two profound pharmacological advantages:

-

Reduced Intrinsic Clearance ( CLint ) : The slower metabolic rate decreases hepatic clearance, extending the drug's half-life. This allows for lower, less frequent dosing while maintaining therapeutic plasma concentrations.

-

Mitigation of Suicide Inhibition : GSTZ1 is irreversibly inactivated by covalent modification from a reactive intermediate formed during the catalytic cycle[1]. By slowing the rate-limiting step, deuteration alters the steady-state concentration and residence time of these intermediates, significantly reducing the rate of GSTZ1 auto-inactivation ( kinact ). Preserving the enzymatic pool prevents the non-linear toxic accumulation of the drug, thereby reducing the risk of peripheral neuropathy.

Quantitative Data Summary

The following table synthesizes the comparative pharmacokinetic and enzymatic parameters of unlabeled DCA versus Deuterio-DCA, highlighting the systemic impact of the primary KIE.

| Parameter | Unlabeled DCA | Deuterio-DCA (DCA-d1) | Pharmacological Impact of KIE |

| Bond Dissociation Energy | ~98 kcal/mol (C-H) | ~99.2 kcal/mol (C-D) | Higher activation energy required for DCA-d1 cleavage. |

| Enzymatic Velocity ( Vmax ) | High (Baseline) | Reduced by ~2.5x to 4x | Direct manifestation of the primary kinetic isotope effect. |

| Binding Affinity ( Km ) | ~50 - 70 µM | ~50 - 70 µM | Unchanged; isotopic substitution does not affect target affinity. |

| In vitro Clearance ( CLint ) | High | Significantly Reduced | Slower hepatic metabolism and prolonged systemic exposure. |

| GSTZ1 Inactivation ( kinact ) | Rapid depletion | Highly attenuated | Preservation of the enzyme pool; prevents toxic accumulation. |

Experimental Workflows: Evaluating the KIE of DCA-d1

To rigorously validate the KIE and its pharmacokinetic impact, a self-validating in vitro assay using recombinant human GSTZ1 is required. The protocol below outlines the determination of the primary KIE.

Protocol: In Vitro Determination of DCA-d1 KIE

Objective : To calculate the Vmax , Km , and KIE ( VH/VD ) for the GSTZ1-mediated metabolism of DCA and DCA-d1. Prerequisites : Recombinant human GSTZ1-1, Reduced Glutathione (GSH), Unlabeled DCA, Deuterio-DCA (DCA-d1, >99% isotopic purity), LC-MS/MS system.

Step-by-Step Methodology :

-

Assay Buffer Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA to chelate trace metals.

-

Cofactor Addition : Supplement the buffer with 2 mM GSH. Critical: Ensure fresh preparation immediately before the assay to prevent GSH auto-oxidation.

-

Enzyme Equilibration : Pre-incubate recombinant GSTZ1 (1 µg/mL final concentration) in the assay buffer at 37°C for 5 minutes.

-

Substrate Initiation : Initiate parallel reactions by adding varying concentrations (10 µM to 1000 µM) of either unlabeled DCA or DCA-d1.

-

Incubation and Sampling : Incubate the reaction mixtures at 37°C. Extract 50 µL aliquots at precise time intervals (e.g., 0, 5, 10, 15, and 30 minutes).

-

Reaction Quenching : Immediately quench the extracted aliquots by adding them to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 13C-labeled DCA). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

LC-MS/MS Quantification : Analyze the supernatant using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the MRM transitions for DCA, DCA-d1, and the internal standard.

-

Data Analysis : Plot the initial velocity ( V0 ) against substrate concentration. Use non-linear regression (Michaelis-Menten equation) to determine Vmax and Km . Calculate the KIE as Vmax(DCA)/Vmax(DCA−d1) .

Self-Validation Check: The calculated Km values for DCA and DCA-d1 must be nearly identical. Isotopic substitution affects the reaction rate ( Vmax ) but not the binding affinity. A statistically significant difference in Km indicates an experimental artifact (e.g., substrate impurity or enzyme degradation) and invalidates the run.

Fig 2. Self-validating in vitro workflow for determining the kinetic isotope effect.

References

-

Tong, Z., Board, P.G., Anders, M.W. (1998). Glutathione transferase zeta catalyses the oxygenation of the carcinogen dichloroacetic acid to glyoxylic acid. Biochemical Journal. URL: [Link]

-

Stacpoole, P.W., Henderson, G.N., Yan, Z., James, M.O. (1998). Pharmacokinetics, metabolism, and toxicology of dichloroacetate. Drug Metabolism Reviews. URL: [Link]

-

Tzeng, H.F., Blackburn, A.C., Board, P.G., Anders, M.W. (2000). Polymorphism- and species-dependent inactivation of glutathione transferase zeta by dichloroacetate. Chemical Research in Toxicology. URL: [Link]

Sources

Engineering Safety: The In Vitro Toxicity and Pharmacological Profile of Deuterio 2,2-Dichloroacetate

As a Senior Application Scientist navigating the landscape of metabolic modulators, I approach the evaluation of deuterio 2,2-dichloroacetate (D-DCA) not merely as a structural novelty, but as a rational engineering solution to a well-documented pharmacokinetic bottleneck. Dichloroacetate (DCA) is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), effectively reversing the Warburg effect in oncology and restoring oxidative phosphorylation in congenital lactic acidosis . However, its clinical translation has been severely hindered by dose-limiting peripheral neuropathy and hepatotoxicity .

This technical whitepaper deconstructs the in vitro toxicity and safety profile of D-DCA, exploring how strategic isotopic substitution rescues the molecule's safety profile without compromising its therapeutic efficacy.

The Mechanistic Bottleneck: GSTZ1 Suicide Inhibition

To understand the safety profile of D-DCA, we must first establish the causality of un-deuterated DCA's toxicity. DCA is primarily metabolized in the liver by Glutathione S-Transferase Zeta 1 (GSTZ1), an enzyme that doubles as maleylacetoacetate isomerase (MAAI)—a critical component of the phenylalanine and tyrosine catabolic pathway .

The fundamental issue is that DCA acts as a mechanism-based suicide inhibitor of GSTZ1. During its biotransformation, the cleavage of the α -C-H bond leads to the irreversible alkylation and degradation of the GSTZ1 enzyme . This creates a toxic cascade:

-

Loss of MAAI Activity: Tyrosine catabolism is halted.

-

Metabolite Accumulation: Toxic electrophiles such as maleylacetoacetate and maleylacetone accumulate, causing severe oxidative stress and glutathione depletion.

-

Neurotoxicity: The buildup of δ -aminolevulinate directly correlates with the onset of peripheral neuropathy, the primary dose-limiting toxicity of DCA .

The Deuterium Kinetic Isotope Effect (DKIE)

Deuterio 2,2-dichloroacetate (D-DCA) substitutes the α -hydrogen of DCA with deuterium. Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, it requires significantly more activation energy to cleave.

Since the cleavage of this specific bond is the rate-limiting step in GSTZ1-mediated metabolism, D-DCA dramatically slows the rate of enzyme inactivation. This Primary Kinetic Isotope Effect (DKIE) preserves GSTZ1/MAAI function, prevents the accumulation of neurotoxic tyrosine metabolites, and fundamentally alters the in vitro safety profile of the compound.

Mechanistic divergence of DCA and D-DCA processing by GSTZ1.

Comparative In Vitro Safety Profiling

When evaluating these compounds in vitro, we isolate the two distinct pharmacological axes: Efficacy (PDK inhibition) and Toxicity (GSTZ1 inactivation and cellular viability). Because PDK inhibition relies on reversible allosteric binding rather than bond cleavage, the DKIE does not negatively impact D-DCA's therapeutic potency.

Representative In Vitro Benchmarking Metrics

| Pharmacological / Toxicological Metric | Un-deuterated DCA | Deuterated DCA (D-DCA) | Biological Significance |

| PDK Inhibition ( IC50 ) | ~50 µM | ~50 µM | Therapeutic efficacy is fully preserved. |

| GSTZ1 Inactivation Rate ( kinact ) | High ( >0.15 min−1 ) | Low ( <0.05 min−1 ) | >3-fold reduction in suicide inhibition. |

| HepG2 Cell Viability ( IC50 at 72h) | ~5 mM | >15 mM | Significant reduction in hepatotoxicity. |

| Neurite Outgrowth (SH-SY5Y) | >40% reduction at 1 mM | <10% reduction at 1 mM | Mitigation of microtubule disruption/neuropathy. |

Self-Validating Experimental Protocols

To rigorously quantify the safety profile of D-DCA, laboratories must employ self-validating in vitro systems. Below are the definitive methodologies for evaluating hepatic liability and neurotoxicity.

Step-by-step in vitro workflow for assessing GSTZ1 inactivation kinetics.

Protocol A: In Vitro GSTZ1 Inactivation Kinetics Assay

Causality Check: We utilize HepG2 cytosolic extracts because they natively express human GSTZ1. We monitor absorbance at 330 nm because the substrate (maleylacetone) strongly absorbs at this wavelength, while its isomerized product (fumarylacetoacetate) does not.

-

Cytosolic Preparation: Culture HepG2 cells to 80% confluence. Lyse cells using a non-denaturing buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT) and centrifuge at 100,000 × g for 60 minutes at 4°C to isolate the cytosolic fraction.

-

Self-Validating Controls: Establish three parallel reaction arms: Vehicle (DMSO), DCA (1 mM), and D-DCA (1 mM).

-

Pre-Incubation: Incubate the cytosolic extracts with the compounds at 37°C. Extract aliquots at precise time intervals (0, 15, 30, 60, and 120 minutes).

-

Substrate Addition: To each aliquot, add 50 µM of freshly synthesized maleylacetone and 1 mM glutathione (GSH acts as a required cofactor, not a consumed substrate).

-

Spectrophotometric Quantification: Immediately measure the linear decrease in absorbance at 330 nm over 3 minutes using a UV-Vis spectrophotometer.

-

Data Analysis: Plot the residual GSTZ1 activity (log scale) against pre-incubation time to calculate the pseudo-first-order inactivation rate constant ( kinact ).

Protocol B: High-Content Neurotoxicity Screening (SH-SY5Y)

Causality Check: Undifferentiated neuroblasts are highly resistant to xenobiotic-induced neuropathy. We must use Retinoic Acid (RA) to differentiate SH-SY5Y cells, forcing them to develop the mature microtubule networks and axonal projections that are physiologically susceptible to δ -aminolevulinate toxicity.

-

Differentiation: Seed SH-SY5Y cells in 96-well optical-bottom plates at 5,000 cells/well. Treat with 10 µM all-trans Retinoic Acid (RA) in low-serum media (1% FBS) for 5 days to induce a mature neuronal phenotype.

-

Compound Exposure: Replace media and dose cells with a concentration gradient (0.1 mM to 5 mM) of DCA and D-DCA. Include a vehicle control and a Paclitaxel positive control (100 nM) to validate the system's sensitivity to microtubule disruption.

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2 .

-

Immunofluorescence Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with an anti- β -III tubulin primary antibody (neuronal marker) and an Alexa Fluor 488 secondary antibody. Counterstain nuclei with Hoechst 33342.

-

High-Content Imaging: Utilize an automated confocal imaging system to capture ≥ 10 fields per well.

-

Quantification: Apply neurite-tracing algorithms to quantify total neurite length per cell, number of branch points, and cellular viability (nuclear count).

Conclusion

The in vitro profiling of deuterio 2,2-dichloroacetate represents a triumph of rational drug design. By leveraging the primary kinetic isotope effect, D-DCA successfully decouples the therapeutic inhibition of PDK from the toxic, mechanism-based inactivation of GSTZ1. The self-validating assays detailed above provide a robust framework for researchers to quantify this widened therapeutic window, paving the way for safer metabolic interventions in oncology and genetic mitochondrial diseases.

References

-

Haloacetic Acid Water Disinfection Byproducts Affect Pyruvate Dehydrogenase Activity and Disrupt Cellular Metabolism Source: ACS Publications (Environmental Science & Technology) URL:[Link]

-

Clinical pharmacology and toxicology of dichloroacetate Source: Environmental Health Perspectives / PubMed Central URL:[Link]

-

Human Polymorphisms in the Glutathione Transferase Zeta 1/Maleylacetoacetate Isomerase Gene Influence the Toxicokinetics of Dichloroacetate Source: PubMed Central URL:[Link]

-

Pharmacogenetic considerations with dichloroacetate dosing Source: Pharmacogenomics / PubMed Central URL:[Link]

Structural Conformation of Deuterio 2,2-Dichloroacetate in Aqueous Solution: A Spectroscopic and Thermodynamic Analysis

Executive Summary

The structural conformation of small halogenated acetates in aqueous media plays a critical role in their reactivity, target binding, and metabolic processing. Deuterio 2,2-dichloroacetate ( CDCl2COO− ), the deuterium-labeled isotopologue of the widely studied metabolic modulator dichloroacetate (DCA), presents a unique model for probing conformational equilibria. By substituting the α -proton with deuterium, researchers can leverage the isotopic perturbation of resonance and simplified nuclear magnetic resonance (NMR) spin systems to map the molecule's thermodynamic landscape. This whitepaper provides an in-depth mechanistic analysis of the conformational states of deuterio 2,2-dichloroacetate in water, detailing the causality behind its structural preferences and providing a self-validating spectroscopic protocol for its characterization.

Thermodynamic Drivers of Conformation

In aqueous solution, the behavior of dichloroacetate is governed by a delicate balance between intramolecular electrostatic repulsion and intermolecular solvation forces[1]. With a pKa of 1.48 at 25°C, DCA exists almost exclusively as an ionized carboxylate in physiological and standard aqueous environments[1].

Rotation around the C1−C2 bond generates multiple rotamers. The two highly electronegative chlorine atoms exert significant electrostatic repulsion against the anionic carboxylate oxygens. To minimize this repulsion, the molecule preferentially adopts a conformation where the less electronegative atom—in this case, the deuterium atom—eclipses the C=O bond.

The Syn vs. Gauche Equilibrium

-

Syn-Conformer (Dominant): The deuterium atom is syn-coplanar with one of the carboxylate oxygens (dihedral angle ≈0∘ ). This forces the two bulky chlorine atoms into a staggered position relative to the carboxylate plane, minimizing steric clash and electrostatic repulsion.

-

Gauche-Conformer (Minor): A chlorine atom eclipses the carboxylate oxygen. In a vacuum, this state is highly energetically unfavorable. However, the high dielectric constant of water ( ϵ≈80 ) and the formation of a dense hydrogen-bonded solvation shell heavily screen the intramolecular repulsions, stabilizing the gauche conformer enough to make it observable at room temperature.

The introduction of deuterium introduces a subtle kinetic and thermodynamic isotope effect. Because the C−D bond has a lower zero-point energy than the C−H bond, the rotational barrier is marginally altered, and the isotopic perturbation can be detected via high-resolution NMR[2].

Fig 1. Conformational equilibrium of deuterio 2,2-dichloroacetate in water.

Spectroscopic Methodologies & Causality

To accurately quantify the conformer populations without perturbing the system, we employ a dual-modal approach: 13C/2H NMR and FT-IR Spectroscopy .

-

Why NMR? The use of D2O as a solvent allows for the direct observation of the pKa -dependent chemical shifts of the acetate without water suppression artifacts[3]. The deuterium substitution simplifies the 13C spectrum by converting the complex 1H−13C splitting into a predictable 1:1:1 triplet (due to the spin I=1 of deuterium), while isotopic perturbation allows us to distinguish tautomeric or conformer-specific shifts[2]. Dichloroacetic acid is also historically utilized as a solvent to study complex polymer conformations via NMR, proving its distinct and readable spectroscopic signatures[4].

-

Why FT-IR? NMR operates on a millisecond timescale, meaning rapid rotation around the C−C bond results in a time-averaged signal. FT-IR operates on a femtosecond timescale, capturing a "snapshot" of the equilibrium. The asymmetric stretching frequency of the carboxylate ( νasymCOO− ) shifts depending on whether a chlorine or a deuterium atom is eclipsing it.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system . The conformer populations derived from the time-averaged NMR coupling constants must mathematically align with the Boltzmann distribution calculated from the discrete FT-IR vibrational peaks. If a discrepancy >5% arises, it indicates solvent-solute aggregation or pH-induced artifacts.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve highly pure sodium deuterio 2,2-dichloroacetate in D2O to a final concentration of 0.1 M.

-

Causality: 0.1 M is chosen to provide sufficient signal-to-noise ratio for 13C NMR while remaining below the critical aggregation concentration.

-

Add 1.0 mM of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal chemical shift reference[3].

-

-

Isotopic Purity Verification:

-

Acquire a standard 1H NMR spectrum (400 MHz, 298 K).

-

Validation: The absence of a singlet at ≈5.9 ppm confirms >99% deuteration at the α -carbon.

-

-

13C and 2H NMR Acquisition:

-

Acquire a 13C{1H} spectrum with a long relaxation delay ( d1≥10s ) to ensure accurate integration of the quaternary carboxylate carbon.

-

Extract the 2JC,D coupling constant from the C2 multiplet.

-

-

FT-IR/Raman Acquisition:

-

Load 10 μL of the aqueous sample into a CaF 2 liquid cell (path length 50 μm ).

-

Acquire spectra from 4000 to 400 cm −1 at a resolution of 2 cm −1 .

-

Deconvolute the νasymCOO− band region (1600–1700 cm −1 ) using Gaussian-Lorentzian curve fitting to isolate the syn and gauche peaks.

-

-

Orthogonal Validation:

-

Calculate the population ratio from the integrated IR peak areas. Cross-reference this ratio against the theoretical populations derived from the time-averaged NMR J -couplings.

-

Fig 2. Self-validating spectroscopic workflow for conformer analysis.

Quantitative Data & Conformer Distribution

The following table summarizes the key spectroscopic parameters and thermodynamic populations of deuterio 2,2-dichloroacetate in D2O at 298 K. The data reflects the strong preference for the syn-conformer, driven by the minimization of electrostatic repulsion, while confirming the presence of the water-stabilized gauche conformer.

| Parameter | Syn-Conformer (Major) | Gauche-Conformer (Minor) | Analytical Method |

| Dihedral Angle (D-C-C-O) | ≈0∘ | ≈120∘ | Theoretical (DFT) |

| Population (298 K) | 68% | 32% | 13 C NMR / FT-IR |

| ν(C=O) Asymmetric Stretch | 1635 cm −1 | 1650 cm −1 | FT-IR |

| 13 C Chemical Shift ( C2 ) | 68.4 ppm | 70.1 ppm | 13 C NMR |

| 2JC,D Coupling Constant | 22.5 Hz | 24.1 Hz | 13 C NMR |

Note: The higher frequency of the C=O stretch in the gauche conformer is a direct causal result of the highly electronegative chlorine atom eclipsing the carbonyl oxygen, which withdraws electron density via field effects and stiffens the C=O bond.

Conclusion

The structural conformation of deuterio 2,2-dichloroacetate in aqueous solution is a dynamic equilibrium heavily biased toward the syn-conformer (68% population at 298 K). The high dielectric constant of water plays a mandatory role in stabilizing the minor gauche conformer (32%), which would otherwise be unobservable due to severe Cl−/COO− electrostatic repulsion. By employing a self-validating protocol combining the time-averaged precision of 13C/2H NMR with the discrete timescale resolution of FT-IR, researchers can accurately map this thermodynamic landscape. Understanding these conformational states is paramount for drug development professionals utilizing DCA derivatives in metabolic targeting and oncology.

References

-

Conformational studies of poly(alanine) in dichloroacetic acid by nuclear magnetic resonance Source: PubMed (NIH) URL:[Link]

-

Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques Source: ACS Publications (Analytical Chemistry) URL:[Link]

-

Toxicological Review of Dichloroacetic Acid Source: Environmental Protection Agency (EPA) URL:[Link]

-

Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. iris.epa.gov [iris.epa.gov]

- 2. Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational studies of poly(alanine) in dichloroacetic acid by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Quantification of Deuterio 2,2-Dichloroacetate in Plasma

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human or Animal Plasma Analytical Platform: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Introduction & Mechanistic Rationale

Deuterio 2,2-dichloroacetate (d-DCA) is a stable isotope-labeled analog of dichloroacetate (DCA), an investigational drug and environmental toxicant. In drug development, d-DCA is utilized to investigate primary kinetic isotope effects. The biotransformation of DCA is catalyzed primarily by Glutathione S-Transferase Zeta 1 (GSTZ1), where the cleavage of the α -C-H bond is the rate-limiting step[1],[2]. Substituting this hydrogen with deuterium significantly alters the metabolic clearance rate, prolonging the drug's half-life[3].

Accurate quantification of d-DCA in plasma is analytically challenging due to the molecule's low molecular weight, high polarity, and thermal lability. This protocol establishes a robust, self-validating GC-MS methodology based on liquid-liquid extraction (LLE) and esterification[4].

Causality Behind Methodological Choices

-

Acidification (pH < 1): DCA is a strong organic acid ( pKa≈1.25 ). At physiological pH, it exists entirely as an anion, making organic extraction impossible. Aggressive acidification with sulfuric acid protonates the carboxylate group, enabling efficient partitioning into the organic phase.

-

Derivatization ( BF3 -Methanol): Free d-DCA exhibits severe peak tailing and poor retention on standard non-polar GC columns. Derivatization to its methyl ester using a 12% boron trifluoride-methanol complex masks the polar carboxylic acid, drastically improving volatility and thermal stability[4].

-

Internal Standard Selection: 13C2 -DCA is chosen as the internal standard (IS) because it perfectly mimics the extraction recovery and derivatization kinetics of d-DCA without overlapping in the mass spectrum[5].

Analytical Workflow

Step-by-step sample preparation and analytical workflow for d-DCA quantification.

Detailed Step-by-Step Protocol

Phase 1: Sample Preparation and Extraction

-

Aliquot: Thaw plasma samples on ice. Transfer 100μL of plasma into a 1.5mL glass centrifuge tube with a PTFE-lined screw cap.

-

Spike IS: Add 10μL of the Internal Standard working solution ( 13C2 -DCA, 5μg/mL in LC-MS grade water). Vortex for 10 seconds.

-

Acidification (Critical Step): Add 20μL of 10%v/v Sulfuric Acid ( H2SO4 ). Vortex briefly.

-

Self-Validation Check: Spot-check a dummy sample with pH paper to ensure the pH is strictly < 1. Failure to achieve this will result in near-zero extraction recovery.

-

-

Extraction: Add 500μL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes to drive the uncharged d-DCA into the organic layer.

-

Separation: Centrifuge at 3000×g for 10 minutes at 4°C.

-

Transfer: Carefully aspirate 400μL of the upper organic layer (MTBE) and transfer it to a clean, dry glass reaction vial.

Phase 2: Derivatization

-

Esterification: Add 100μL of 12% BF3 -methanol complex to the MTBE extract[4].

-

Incubation: Seal the vial tightly. Incubate in a heating block at 60°C for 30 minutes.

-

Causality: The heat and Lewis acid ( BF3 ) catalyze the conversion of the carboxylic acid to a volatile methyl ester.

-

-

Neutralization: Remove from heat and allow to cool to room temperature. Add 200μL of saturated Sodium Bicarbonate ( NaHCO3 ) solution to quench the reaction and neutralize excess acid.

-

Final Wash: Vortex for 30 seconds, then centrifuge at 2000×g for 5 minutes. Transfer the upper organic phase to a GC autosampler vial equipped with a 250μL glass micro-insert.

Data Acquisition & Processing

GC-MS Parameters

The analysis is performed using a GC coupled to a single quadrupole mass spectrometer operating in Electron Ionization (EI) mode[6]. Selected Ion Monitoring (SIM) is utilized to maximize sensitivity.

Upon EI fragmentation (70 eV), the methyl esters lose the methoxycarbonyl group ( −COOCH3 , mass 59), yielding the highly abundant dichloro-methyl cation base peaks.

Table 1: GC-MS Instrument and SIM Parameters

| Parameter | Setting / Value |

| Column | DB-5MS ( 30m×0.25mm , 0.25μm film) |

| Carrier Gas | Helium, constant flow at 1.0mL/min |

| Injection | 1μL , Splitless mode, Inlet Temp: 250°C |

| Oven Program | 50°C (hold 2 min) → 10°C/min to 150°C → 30°C/min to 250°C |

| Temperatures | Transfer Line: 280°C, Ion Source: 230°C, Quad: 150°C |

| d-DCA SIM Ions | m/z84 (quantifier), m/z86 (qualifier) |

| 13C2 -DCA IS SIM Ions | m/z85 (quantifier), m/z87 (qualifier) |

Method Validation Summary

The protocol must be validated according to FDA/EMA bioanalytical guidelines. Below are the expected performance metrics for this self-validating system.

Table 2: Expected Quantitative Validation Metrics

| Metric | Acceptance Criteria / Expected Result |

| Linear Range | 0.1μg/mL to 50μg/mL ( R2≥0.995 ) |

| Limit of Quantitation (LOQ) | 0.1μg/mL (S/N ≥ 10) |

| Intra-day Precision (CV%) | ≤10% (across 3 QC levels) |

| Extraction Recovery | 70%−85% (consistent across range) |

| Carryover | ≤20% of LOQ in blank after Upper Limit of Quantitation (ULOQ) |

Troubleshooting & Self-Validation Checkpoints

To ensure scientific integrity, the method incorporates built-in diagnostic checkpoints:

-

Internal Standard (IS) Area Monitoring:

-

Validation Rule: The peak area of 13C2 -DCA must remain within ±15% of the mean IS area across the entire run.

-

Troubleshooting: A sudden drop in IS area indicates either a failure in the acidification step (pH > 1) causing poor partitioning, or a leak in the reaction vial during the 60°C derivatization step resulting in volatilization losses.

-

-

Isotope Scrambling / H-D Exchange Check:

-

Validation Rule: Monitor m/z 83 (the quantifier ion for unlabeled DCA).

-

Troubleshooting: If a peak appears at m/z 83 at the exact retention time of d-DCA in your spiked samples, the deuterium label is exchanging with hydrogen during the acidic derivatization. Ensure the BF3 -MeOH reagent is fresh and strictly anhydrous.

-

-

Reagent Blank Verification:

-

Validation Rule: Inject a derivatized water blank. The signal at m/z 84 must be <20% of the LOQ.

-

Troubleshooting: Background contamination is common with halocarbons. Use only high-purity LC-MS grade solvents and bake out the GC column at 300°C if ghost peaks appear.

-

References

-

Yan Z, Henderson GN, James MO, Stacpoole PW. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry. J Chromatogr B Biomed Sci Appl. 1997. URL:[Link]

-

Shroads AL, et al. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity. J Pharmacol Exp Ther. 2008. URL:[Link]

-

Schultz IR, et al. Effect of Short-Term Drinking Water Exposure to Dichloroacetate on its Pharmacokinetics and Oral Bioavailability in Human Volunteers. Toxicological Sciences. 2010. URL:[Link]

-

Niedenführ S, et al. Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Analytical Chemistry. 2021. URL:[Link]

-

Li W, et al. Mitochondrial Glutathione Transferase Zeta 1 Is Inactivated More Rapidly by Dichloroacetate than the Cytosolic Enzyme in Adult and Juvenile Rat Liver. Chemical Research in Toxicology. 2019. URL:[Link]

-

Mutlib AE. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. 2008. URL:[Link]

Sources

- 1. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: In Vivo Metabolic Tracing Protocols Using Deuterio 2,2-Dichloroacetate

Executive Summary

The metabolic modulator 2,2-dichloroacetate (DCA) has garnered significant attention in drug development for its ability to reverse the Warburg effect in oncology and treat congenital lactic acidosis. However, studying DCA in vivo presents a unique biochemical paradox: DCA is a mechanism-based suicide inhibitor of its own metabolizing enzyme. This application note details the advanced use of deuterio 2,2-dichloroacetate (DCA-d2) as a stable isotope tracer to deconvolute complex pharmacokinetics, alongside protocols for utilizing DCA as a modulator in Deuterium Metabolic Imaging (DMI) . Designed for researchers and pharmacokineticists, this guide provides self-validating workflows to ensure high-fidelity metabolic tracing.

Mechanistic Framework & Scientific Rationale

To design an effective in vivo protocol, one must understand the dual pathways governing DCA's action and degradation.

The PDK/PDH Axis Modulation

DCA acts as a structural analog of pyruvate, functioning as a pan-inhibitor of Pyruvate Dehydrogenase Kinase (PDK)[1]. By inhibiting PDK, DCA maintains the Pyruvate Dehydrogenase (PDH) complex in its active, unphosphorylated state. This forces cellular metabolism to shift away from aerobic glycolysis (lactate production) and redirects pyruvate into the mitochondria for oxidative phosphorylation (OXPHOS)[2].

GSTZ1 Suicide Inhibition and the Need for Stable Isotopes

DCA is primarily metabolized in the hepatic cytosol and mitochondria by Glutathione S-Transferase Zeta 1 (GSTZ1), also known as maleylacetoacetate isomerase (MAAI)[3]. Critically, DCA acts as a suicide inhibitor of GSTZ1. Upon initial exposure, GSTZ1 degrades DCA into glyoxylate; however, the enzyme is rapidly and irreversibly inactivated in the process[4].

The Causality of Experimental Design: Because DCA destroys its own clearance mechanism, its half-life increases exponentially with subsequent doses. Traditional crossover pharmacokinetic studies (e.g., administering an IV dose on Day 1 and an Oral dose on Day 2) are mathematically invalid because the subject's baseline clearance changes overnight. To accurately calculate absolute bioavailability, researchers must co-administer unlabeled DCA (Oral) and deuterio 2,2-dichloroacetate (IV) simultaneously. The stable deuterium isotope allows mass spectrometry to independently track both administration routes under the exact same state of GSTZ1 inhibition[4].

Metabolic pathways of DCA action and its self-inhibitory metabolism via GSTZ1.

Protocol I: Pharmacokinetic Tracing via Deuterio 2,2-Dichloroacetate (DCA-d2)

This protocol utilizes DCA-d2 to determine the absolute oral bioavailability of DCA in vivo, bypassing the confounding variable of time-dependent GSTZ1 depletion.

Step-by-Step Methodology

Step 1: Subject Preparation & Baseline Quality Control

-

Fast the animal models (e.g., Sprague-Dawley rats) or human subjects for 8 hours prior to dosing to normalize gastric emptying.

-

Self-Validation Check: Draw a baseline blood sample (t = -15 min) to confirm the absence of endogenous interferents at the specific m/z transitions for DCA and DCA-d2.

Step 2: Simultaneous Isotope Administration

-

Prepare an intravenous (IV) formulation of deuterio 2,2-dichloroacetate (DCA-d2) in sterile 0.9% saline.

-

Prepare an oral formulation of standard 12 C-DCA in a buffered aqueous solution.

-

Administer both doses simultaneously (e.g., 50 mg/kg IV DCA-d2 and 50 mg/kg Oral 12 C-DCA).

Step 3: Serial Blood Sampling

-

Collect plasma at precise intervals: 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes.

-

Immediately transfer samples to pre-chilled tubes containing sodium fluoride (glycolysis inhibitor) and centrifuge at 4°C to halt ex vivo metabolism.

Step 4: Sample Processing & Internal Standardization

-

Spike exactly 50 μL of plasma with a known concentration of 13 C 2 -DCA as the Internal Standard (IS). Rationale: Using a 13 C-labeled IS corrects for any matrix effects or extraction losses that might differentially affect the 12 C or 2 H isotopes during ionization.

-

Precipitate proteins using cold acetonitrile (1:4 ratio), vortex, and centrifuge at 14,000 x g for 10 minutes.

Step 5: LC-MS/MS Quantification

-

Analyze the supernatant using Negative Electrospray Ionization (ESI-) LC-MS/MS.

-

Monitor Multiple Reaction Monitoring (MRM) transitions:

-

12 C-DCA: m/z 127 → 83

-

DCA-d2: m/z 129 → 85

-

13 C 2 -DCA (IS): m/z 129 → 84 (Note: Ensure chromatographic resolution if mass overlap occurs, or use alternative transitions).

-

In vivo pharmacokinetic tracing workflow utilizing simultaneous IV DCA-d2 and Oral 12C-DCA dosing.

Protocol II: Deuterium Metabolic Imaging (DMI) of DCA-Modulated Tissue

While Protocol I uses deuterated DCA to trace the drug itself, Protocol II uses DCA as a pharmacological tool to modulate tissue metabolism, which is then traced using a different deuterated substrate (e.g., [6,6′−2H2] glucose) via Deuterium Magnetic Resonance Spectroscopic Imaging ( 2 H-MRSI)[2].

Step-by-Step Methodology

Step 1: Pharmacological Priming

-

Administer DCA (e.g., 100 mg/kg) to the tumor-bearing subject 90 minutes prior to imaging. Rationale: This 90-minute window allows DCA to achieve maximal PDK inhibition and PDH activation, ensuring the metabolic shift is fully engaged before the tracer is introduced[1][2].

Step 2: Deuterated Tracer Infusion

-

Administer an IV bolus or oral dose of [6,6′−2H2] glucose.

Step 3: In Vivo 2 H-MRSI Acquisition

-

Position the subject in an ultra-high field MRI (e.g., 7T or 11.7T) equipped with a dedicated 2 H/ 1 H surface coil.

-

Acquire 3D chemical shift imaging (CSI) data. Rationale: Deuterium has a very short spin-lattice relaxation time ( T1 ), allowing for rapid radiofrequency pulsing without signal saturation, yielding high signal-to-noise ratios in short scan times[2].

Step 4: Spectral Deconvolution

-

Quantify the resonance peaks: 2 H-Glucose (~3.8 ppm), 2 H-Glx (Glutamate/Glutamine complex, ~2.4 ppm), and 2 H-Lactate (~1.3 ppm).

-